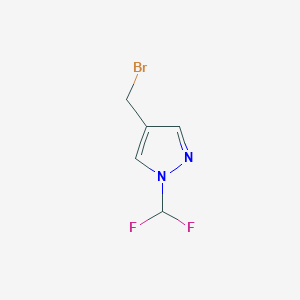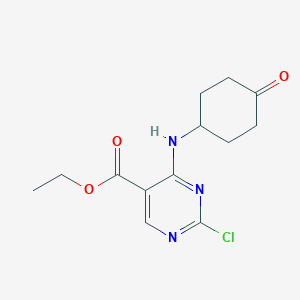
3-Buten-2-ol, 1-(2-propenyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Buten-2-ol, 1-(2-propenyloxy)- is an organic compound with the molecular formula C7H12O2 It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a double bond (C=C) within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 1-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-buten-1-ol with sodium amide in liquid ammonia. This reaction proceeds through the formation of an intermediate, which is then converted to the desired product . Another method involves the Prins reaction, where formaldehyde and isobutene react in the presence of a solid base catalyst such as CsH2PO4 modified HZSM-5 under supercritical CO2 conditions .
Industrial Production Methods
Industrial production of 3-Buten-2-ol, 1-(2-propenyloxy)- typically involves large-scale chemical processes that optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. The choice of solvents, reaction temperatures, and pressures are critical factors in scaling up the production process.
化学反应分析
Types of Reactions
3-Buten-2-ol, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces saturated alcohols.
科学研究应用
3-Buten-2-ol, 1-(2-propenyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be explored for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 3-Buten-2-ol, 1-(2-propenyloxy)- exerts its effects involves interactions with various molecular targets. The presence of the hydroxyl group and the double bond allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
相似化合物的比较
Similar Compounds
3-Buten-2-ol:
1-Buten-3-ol: Another unsaturated alcohol with a different arrangement of the hydroxyl group and double bond.
3-Methyl-3-buten-1-ol:
Uniqueness
This structural feature differentiates it from other similar compounds and expands its utility in various chemical processes .
属性
CAS 编号 |
78735-39-4 |
|---|---|
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC 名称 |
1-prop-2-enoxybut-3-en-2-ol |
InChI |
InChI=1S/C7H12O2/c1-3-5-9-6-7(8)4-2/h3-4,7-8H,1-2,5-6H2 |
InChI 键 |
HAYWTRUNHVDULK-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCC(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


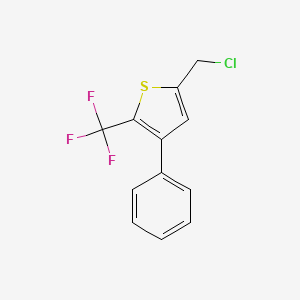
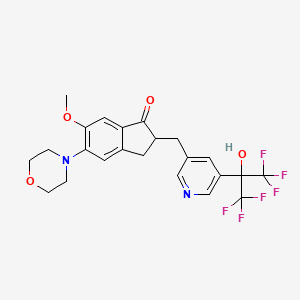

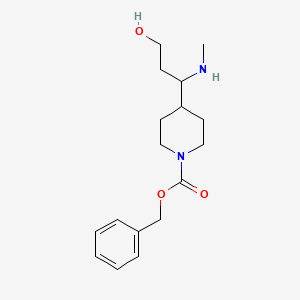
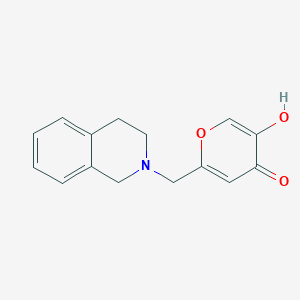

![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
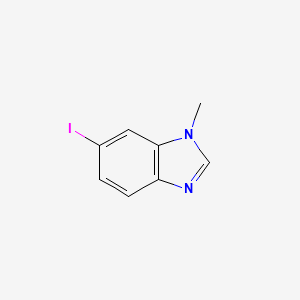
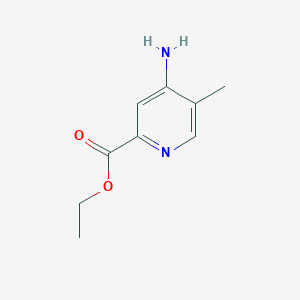
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)


